2-(2-acetamidothiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a thiazole ring, and a phenyl group with a methylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminothiazole with acetic anhydride to form 2-acetamido-1,3-thiazole. This intermediate is then reacted with 3-(methylsulfanyl)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine or iodine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the acetamido group play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-1,3-thiazol-4-yl)acetamide
- 2-(2-Acetylamino-1,3-thiazol-4-yl)acetic acid
- 2-(2-Amino-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
Uniqueness
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both the acetamido and methylsulfanyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N3O2S2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O2S2/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
TYKWOSJWUQIPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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